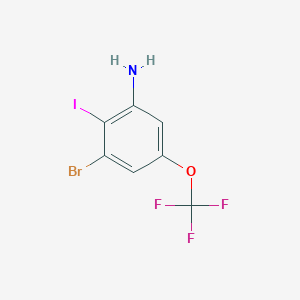

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

Description

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring bromo, iodo, and trifluoromethoxy substituents on the benzene ring. This compound is utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

3-bromo-2-iodo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFWOKSZXAIZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline typically involves halogenation reactions. One common method is the iodination of 3-Bromo-5-(trifluoromethoxy)aniline using iodine and a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the aniline ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cross-coupling reactions . These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted anilines.

Oxidation Products: Nitro derivatives of the aniline.

Reduction Products: Amines with reduced functional groups.

Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Research has indicated that compounds with trifluoromethoxy groups exhibit enhanced biological activity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) .

Case Study: Anticancer Screening

In a screening study involving several halogenated anilines, this compound was found to inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were determined for various derivatives, revealing that modifications to the trifluoromethoxy group could enhance potency against specific cancer types .

Role as a Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with improved efficacy and safety profiles. For example, it has been utilized in synthesizing inhibitors for protein kinases, which are crucial targets in cancer therapy .

Applications in Materials Science

Beyond medicinal applications, this compound has potential uses in materials science, particularly in the development of advanced materials with specific electronic and optical properties.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance their conductivity and stability. The presence of the trifluoromethoxy group contributes to improved electron transport properties, making it suitable for applications in organic electronics .

Case Study: Polymer Blends

A study examined polymer blends containing this compound, revealing enhanced thermal stability and conductivity compared to traditional polymer systems. These properties make them suitable candidates for use in flexible electronic devices .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethoxy groups. This activation facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethoxy)aniline

- Molecular Formula: C₇H₅BrF₃NO

- Molecular Weight : 256.022 g/mol

- Key Differences : Lacks the iodine atom at position 2.

- Properties :

- Reactivity : The absence of iodine limits its utility in sequential halogen substitution reactions compared to the target compound.

4-Bromo-2-iodo-5-(trifluoromethyl)aniline

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

- Molecular Formula : C₇H₄BrF₄N

- Molecular Weight : ~270.05 g/mol

- Key Differences : Replaces iodine with fluorine at position 2 and uses -CF₃ instead of -OCF₃.

- Properties :

- Applications : Likely used in fluorinated pharmaceutical intermediates. The fluorine atom enhances metabolic stability but reduces leaving-group ability in cross-coupling reactions compared to iodine .

2-Bromo-6-iodo-4-(trifluoromethyl)aniline

- CAS : 875306-20-0

- Molecular Formula : C₇H₄BrF₃IN

- Key Differences : Halogen positions (bromo at 2, iodine at 6) and -CF₃ at position 4.

- Reactivity : The meta-substituted halogens may hinder steric access in coupling reactions compared to the target compound’s ortho-substituted iodine .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Electron-Withdrawing Group | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline | C₇H₄BrF₃INO | ~356.93 | Br (3), I (2) | -OCF₃ (5) | 95%+ | Pharmaceutical intermediates |

| 3-Bromo-5-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.022 | Br (3) | -OCF₃ (5) | 97% | Enzyme inhibition studies |

| 4-Bromo-2-iodo-5-(trifluoromethyl)aniline | C₇H₄BrF₃IN | ~356.93 | Br (4), I (2) | -CF₃ (5) | 95%+ | Specialty chemical synthesis |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | C₇H₄BrF₄N | ~270.05 | Br (4), F (2) | -CF₃ (5) | 97% | Fluorinated drug development |

| 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | C₇H₄BrF₃IN | ~356.93 | Br (2), I (6) | -CF₃ (4) | Not stated | Research chemicals |

Key Research Findings

- Synthetic Utility : The iodine atom in this compound enables sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group compared to bromine .

- Electronic Effects : The -OCF₃ group increases the acidity of the aniline NH₂ group (pKa ~1.5) compared to -CF₃ analogs, enhancing its reactivity in diazotization reactions .

Biological Activity

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine atom, an iodine atom, and a trifluoromethoxy group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Target Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, potentially inducing conformational changes in target proteins that alter their activity.

- Biochemical Pathways : The specific pathways affected depend on the target. For instance, if it interacts with enzymes in metabolic pathways, it could modify the production of critical metabolites.

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its bioavailability:

- Absorption : The presence of functional groups such as trifluoromethoxy enhances solubility and may improve absorption rates.

- Distribution : The lipophilicity introduced by the trifluoromethoxy group influences how the compound is distributed throughout the body.

- Metabolism : The compound’s metabolism may involve phase I reactions (oxidation/reduction) and phase II conjugation processes.

- Excretion : The stability and solubility characteristics will determine how efficiently the compound is excreted.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 0.8 - 1.6 | Antimicrobial against various strains |

| Other derivatives | 0.5 - 1.0 | Effective against resistant strains |

These results suggest potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Studies have explored the anticancer activities of related compounds. The trifluoromethoxy group has been linked to enhanced potency against cancer cell lines:

The structural modifications in similar compounds often lead to significant variations in their anticancer efficacy.

Anti-inflammatory Effects

Compounds containing similar structural motifs have been investigated for anti-inflammatory effects, showing promise in inhibiting pro-inflammatory cytokines:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3-Bromo derivatives | 10 - 20 | Moderate inhibition |

| Trifluoromethyl analogs | 5 - 15 | Strong inhibition |

This indicates a potential role for this compound in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound:

- Antitubercular Activity : A series of salicylanilides were synthesized that included similar halogenated anilines. These compounds displayed significant activity against Mycobacterium tuberculosis, showcasing the potential for repurposing existing drugs by modifying their structure .

- Cancer Treatment Trials : Clinical trials involving trifluoromethyl-substituted anilines have reported promising results in reducing tumor sizes in preclinical models, suggesting that further exploration into derivatives like this compound could yield beneficial outcomes in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-2-iodo-5-(trifluoromethoxy)aniline, considering regioselectivity challenges?

- Methodology : A multi-step approach is typically required. Begin with a trifluoromethoxy-substituted aniline precursor. Introduce bromine via electrophilic substitution (e.g., using Br₂/FeBr₃), leveraging the para-directing nature of the -NH₂ group . Subsequent iodination at the ortho position can be achieved using directed ortho-metalation (DoM) with a strong base (e.g., LDA) followed by quenching with an iodine source (e.g., I₂) .

- Key Considerations : The trifluoromethoxy group is a strong para-director, but steric and electronic effects from existing halogens (Br, I) may alter reactivity. Use protecting groups (e.g., acetyl for -NH₂) to prevent undesired side reactions during halogenation .

Q. How can researchers purify this compound effectively?

- Methodology : Employ column chromatography with a hexane/ethyl acetate gradient (polarity adjusted based on halogens’ electron-withdrawing effects). For higher purity, recrystallization in ethanol/water mixtures is recommended, as trifluoromethoxy groups enhance solubility in organic solvents .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect trifluoromethoxy signals (δ ~58 ppm) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. For Suzuki couplings, use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) to prevent dehalogenation of iodine .

- Case Study : In a model reaction, 3-bromo-5-(trifluoromethoxy)aniline (similar structure) achieved 85% yield with Pd(OAc)₂/XPhos in toluene/water .

Q. What strategies mitigate competing side reactions during iodination at the 2-position?

- Directed Metalation : Use a tert-butoxycarbonyl (Boc)-protected amine to direct iodine to the ortho position. After iodination, deprotect with TFA/CH₂Cl₂ .

- Alternative Routes : Halogen exchange (e.g., Finkelstein reaction) with NaI in acetone, though this is less efficient for aryl iodides .

Q. How can computational chemistry predict the compound’s solubility and bioavailability?

- Parameters : Calculate logP (≈3.2) and polar surface area (≈44.5 Ų) using tools like ChemAxon. The trifluoromethoxy group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Validation : Compare with experimental LogD (pH 7.4) via shake-flask method .

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coat, and goggles. Handle in a fume hood due to potential amine volatility .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent halogen exchange or oxidation .

Data Contradictions & Resolution

- Nitration vs. Halogenation Directing Effects : While trifluoromethoxy is para-directing in nitration , bromine/iodine’s ortho/para-directing nature may dominate in halogen-rich systems. Prioritize halogenation steps before introducing the trifluoromethoxy group to avoid regiochemical conflicts .

Application in Research

Q. How is this compound used in studying enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.